(5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3,4-dimethylphenyl group at the N3 position and a pyridin-3-ylmethylidene moiety at the C5 position. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
(5E)-3-(3,4-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-6-14(8-12(11)2)19-16(20)15(22-17(19)21)9-13-4-3-7-18-10-13/h3-10H,1-2H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYYSXFTHRKPP-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with pyridine-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation pathways, resulting in anticancer activity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The following table summarizes key structural differences and their implications:
Key Observations :
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit stronger intermolecular interactions, as demonstrated by S(6) and R₂²(7/10) hydrogen-bonded motifs .
- Stereochemistry : E-isomers (target compound) often exhibit distinct biological activity profiles compared to Z-isomers due to spatial arrangement differences .
Structural and Crystallographic Insights
- Crystal Packing : The target compound’s pyridine ring may engage in π-stacking interactions, similar to phenyl-substituted analogues. For example, in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, C–H⋯π interactions stabilize dimers .
- Planarity: The dihedral angle between the thiazolidinone core and substituents (e.g., 79.26° in ) influences molecular conformation and binding to biological targets.
Biological Activity
The compound (5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential based on recent research findings.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have been extensively studied due to their pharmacological significance. They exhibit a wide range of biological activities, including:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Antitubercular
These activities are often influenced by the structural modifications of the thiazolidin-4-one scaffold, making it a versatile framework for drug design .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is significant. For instance, studies have shown that certain derivatives exhibit strong radical scavenging activity in various assays such as DPPH and ABTS . The compound under discussion may similarly possess antioxidant properties due to its structural features.
Table 1: Antioxidant Activity of Thiazolidin-4-One Derivatives
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| Compound A | DPPH | 0.54 |
| Compound B | ABTS | 0.31 |
| (5E)-3-Dimethyl | DPPH | TBD |
Note: TBD - To Be Determined
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer effects against various cell lines. For example, compounds have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines . The specific compound's activity could be evaluated similarly to understand its potential in cancer therapy.
Table 2: Anticancer Activity of Selected Thiazolidin Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 0.45 |
| Compound D | A549 | 0.53 |
| (5E)-3-Dimethyl | HeLa | TBD |
Anti-inflammatory Activity
Research indicates that thiazolidin-4-one derivatives possess anti-inflammatory properties, often evaluated through carrageenan-induced paw edema models. These compounds inhibit COX enzymes, which are crucial in the inflammatory process . The compound's potential in this area warrants further investigation.
Table 3: Anti-inflammatory Activity of Thiazolidin Derivatives
| Compound | Model | Effectiveness |
|---|---|---|
| Compound E | Carrageenan Model | Significant |
| (5E)-3-Dimethyl | TBD | TBD |
Case Studies and Research Findings
Several studies highlight the biological activities of thiazolidin-4-one derivatives:
- Sava et al. evaluated the antioxidant activity of synthesized thiazolidin derivatives and found that certain modifications significantly enhanced their efficacy compared to standard antioxidants like vitamin C .
- Verma et al. reported on dual-action compounds that exhibited both antimicrobial and anti-inflammatory properties, indicating a potential for multi-target therapeutic applications .
- Carraro Junior et al. investigated the inhibition of monoamine oxidase by related compounds, suggesting a neuroprotective role alongside their antioxidant properties .
Q & A
Q. What synthetic methodologies are recommended for preparing (5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
The compound is typically synthesized via a base-catalyzed condensation reaction. For example, the thiazolidinone precursor (3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one) is condensed with pyridine-3-carbaldehyde in ethanol or methanol under reflux, using NaOH or KOH as a base . Recent advancements also highlight the use of deep eutectic solvents (DES), such as L-proline-based DES, to enhance reaction efficiency and yield while reducing environmental impact .
Q. What techniques are critical for structural characterization of this compound?
X-ray crystallography is the gold standard for resolving its stereochemistry and confirming the (5E)-configuration. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, while ORTEP-III facilitates graphical representation of thermal ellipsoids and hydrogen bonding networks . Additionally, NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are essential for validating molecular structure and purity .
Q. How can researchers optimize crystallization conditions for X-ray analysis?
Slow evaporation from a polar aprotic solvent (e.g., DMSO or DMF) at controlled temperatures (20–25°C) is recommended. Inclusion of hydrogen-bond donors/acceptors (e.g., hydroxyl groups) can stabilize crystal packing, as seen in related thiazolidinones where intermolecular N–H···O and S–H···N interactions govern lattice formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from assay conditions or structural analogs. For example, substituents on the pyridinyl or dimethylphenyl groups significantly modulate target affinity. Systematic structure-activity relationship (SAR) studies, coupled with dose-response assays (IC50/EC50 comparisons), can clarify these variations . Computational docking (e.g., AutoDock Vina) against validated targets (e.g., DNA repair enzymes) may also explain divergent activities .
Q. How can hydrogen bonding patterns inform drug design for this compound?
Graph set analysis (as per Etter’s rules) reveals that the thioxo group (C=S) and pyridinyl nitrogen act as hydrogen-bond acceptors, while the methylidene moiety participates in π-π stacking. These interactions are critical for binding to enzymes like tyrosyl-DNA phosphodiesterase I (TDP1), where the compound’s planar structure complements the hydrophobic active site . Modulating substituents to enhance these interactions could improve binding affinity.
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts can estimate absorption and bioavailability. Molecular dynamics (MD) simulations (e.g., GROMACS) further assess membrane permeability and stability in biological environments . For instance, the compound’s TPSA (~90 Ų) suggests moderate blood-brain barrier penetration, which can be optimized via substituent engineering .
Q. How do solvent effects influence the compound’s spectroscopic properties?
Solvatochromism studies in solvents of varying polarity (e.g., hexane vs. DMSO) reveal bathochromic shifts in UV-vis spectra due to π→π* transitions in the conjugated thiazolidinone-pyridinyl system. Time-dependent density functional theory (TD-DFT) calculations align with experimental λmax values, aiding in photophysical characterization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
